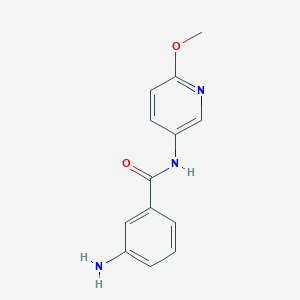

3-amino-N-(6-methoxypyridin-3-yl)benzamide

Description

BenchChem offers high-quality 3-amino-N-(6-methoxypyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(6-methoxypyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(6-methoxypyridin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVHQDOOYHPDNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-(6-methoxypyridin-3-yl)benzamide: Synthesis, Characterization, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, a molecule of significant interest in medicinal chemistry. While experimental data for this specific compound is not extensively available in public databases, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and potential biological evaluation. The structural similarities to known pharmacophores, particularly the 3-aminobenzamide moiety, suggest a promising potential as a modulator of key biological targets, such as poly(ADP-ribose) polymerase (PARP). This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and related chemical entities.

Introduction and Rationale

The benzamide scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. The 3-aminobenzamide substructure, in particular, is renowned for its ability to inhibit poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to DNA repair and other cellular processes.[1][2] Inhibition of PARP has emerged as a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The target molecule, 3-amino-N-(6-methoxypyridin-3-yl)benzamide, integrates this key 3-aminobenzamide pharmacophore with a 6-methoxypyridine moiety. The introduction of the substituted pyridine ring can significantly influence the molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, while also providing additional vectors for interaction with biological targets. This guide provides a detailed exploration of this molecule, from its rational synthesis to its potential therapeutic applications.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The following table summarizes the key predicted and known properties of 3-amino-N-(6-methoxypyridin-3-yl)benzamide and its constituent fragments.

| Property | Value | Source |

| Molecular Formula | C13H13N3O2 | PubChem[3] |

| Molecular Weight | 243.26 g/mol | PubChem[3] |

| Predicted LogP | 1.3 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

| Predicted Solubility | Data not available | |

| CAS Number | Not assigned |

Synthesis and Purification

The synthesis of 3-amino-N-(6-methoxypyridin-3-yl)benzamide can be logically approached through a standard amide bond formation reaction. This involves the coupling of a 3-aminobenzoyl derivative with 5-amino-2-methoxypyridine. Two primary routes are proposed: the acylation with a pre-formed acid chloride and the use of a peptide coupling agent.

Synthetic Scheme

Caption: Proposed synthetic routes to 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

Detailed Experimental Protocol (Route A: Acid Chloride Method)

This protocol is based on well-established procedures for the synthesis of benzamides from their corresponding acid chlorides.[4]

Step 1: Synthesis of 3-Aminobenzoyl Chloride

-

Materials: 3-aminobenzoic acid, thionyl chloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-aminobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.

-

Monitor the reaction by TLC (thin-layer chromatography) to ensure the consumption of the starting material.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-aminobenzoyl chloride hydrochloride can be used in the next step without further purification.

-

Step 2: Amide Coupling

-

Materials: 3-aminobenzoyl chloride hydrochloride, 5-amino-2-methoxypyridine (CAS: 6628-77-9)[5][6][7], pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-amino-2-methoxypyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve the crude 3-aminobenzoyl chloride hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution of the aminopyridine.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification:

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzamide and pyridine rings, as well as the methoxy and amino protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Pyridine H2 |

| ~8.0 | dd | 1H | Pyridine H4 |

| ~7.5-7.8 | m | 3H | Benzamide aromatic protons |

| ~7.2 | t | 1H | Benzamide aromatic proton |

| ~6.8 | d | 1H | Pyridine H5 |

| ~5.5 | br s | 2H | -NH2 |

| ~3.9 | s | 3H | -OCH3 |

| ~9.5 | s | 1H | Amide -NH- |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (amide) |

| ~160 | Pyridine C6 |

| ~148 | Benzamide C3 |

| ~140 | Pyridine C2 |

| ~135 | Benzamide C1 |

| ~130 | Pyridine C4 |

| ~129 | Benzamide CH |

| ~125 | Pyridine C3 |

| ~118 | Benzamide CH |

| ~115 | Benzamide CH |

| ~110 | Pyridine C5 |

| ~53 | -OCH3 |

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺.

-

Predicted [M+H]⁺: m/z 244.1080

The fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve cleavage of the amide bond, leading to characteristic fragment ions corresponding to the 3-aminobenzoyl and 6-methoxypyridin-3-ylamino moieties.

Potential Biological Activity and Mechanism of Action

The presence of the 3-aminobenzamide core strongly suggests that 3-amino-N-(6-methoxypyridin-3-yl)benzamide may act as an inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2]

PARP Inhibition

PARP enzymes, particularly PARP1 and PARP2, are key players in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.[1] In the context of cancer therapy, inhibiting PARP in tumors with deficient homologous recombination (HR) pathways (e.g., due to BRCA1/2 mutations) leads to synthetic lethality.

Caption: Proposed mechanism of action via PARP inhibition and synthetic lethality.

Structure-Activity Relationship (SAR) Considerations

The benzamide portion of the molecule is expected to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, and bind to the enzyme's active site. The 3-amino group is crucial for this interaction. The 6-methoxypyridine ring can explore additional binding pockets within the enzyme, potentially influencing potency and selectivity.

Experimental Protocol: In Vitro PARP1 Inhibition Assay

To experimentally validate the predicted biological activity, a standard in vitro PARP1 inhibition assay can be performed.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-poly(ADP-ribose) (PAR) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (3-amino-N-(6-methoxypyridin-3-yl)benzamide)

-

Positive control (e.g., Olaparib or 3-aminobenzamide)

Procedure:

-

Coat Plates: Coat streptavidin-coated 96-well plates with biotinylated histone H1 and incubate overnight at 4 °C. Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare Reagents: Prepare serial dilutions of the test compound and positive control in assay buffer.

-

Enzyme Reaction:

-

Add the assay buffer to the wells.

-

Add the test compound or positive control at various concentrations.

-

Add recombinant PARP1 enzyme.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate at room temperature for 1 hour.

-

-

Detection:

-

Wash the plates to remove unreacted components.

-

Add the anti-PAR antibody and incubate for 1 hour.

-

Wash the plates.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plates.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Conclusion

3-amino-N-(6-methoxypyridin-3-yl)benzamide represents a molecule with significant, albeit currently underexplored, potential in the field of drug discovery. Its rational design, based on the well-established PARP-inhibiting pharmacophore of 3-aminobenzamide, provides a strong impetus for its synthesis and biological evaluation. This technical guide offers a comprehensive, scientifically grounded framework for researchers to embark on such investigations, from a detailed synthetic protocol to a robust method for assessing its predicted biological activity. The insights and procedures outlined herein are intended to accelerate the exploration of this promising chemical entity and its analogs as potential therapeutic agents.

References

-

Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PMC. [Link]

-

Taylor & Francis Online. 3-Aminobenzamide – Knowledge and References. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Catalyst-Free Chemo-/Regio-/Stereoselective Amination of Alk-3-ynones. Synthesis of 1,5-Benzodiazepines and 3-Amino-2-alkenones. [Link]

-

PubChemLite. 3-amino-n-(6-methoxypyridin-3-yl)benzamide. [Link]

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]

-

PubMed. Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

PubMed. Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. [Link]

Sources

- 1. chempaign.net [chempaign.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. PubChemLite - 3-amino-n-(6-methoxypyridin-3-yl)benzamide (C13H13N3O2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the SMILES and InChI Representations of 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Introduction

In the landscape of modern drug discovery and cheminformatics, the ability to accurately and unambiguously represent complex molecular structures in a machine-readable format is paramount. Linear notations, such as the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI), serve as the lingua franca for chemical databases, computational modeling, and digital inventory systems. This guide provides an in-depth analysis of these notations for the compound 3-amino-N-(6-methoxypyridin-3-yl)benzamide, a molecule possessing structural motifs of significant interest in medicinal chemistry.

The core structure of this compound combines a 3-aminobenzamide moiety with a 6-methoxypyridine ring. The aminobenzamide scaffold is recognized as a "privileged scaffold" in drug discovery, known for its versatile applications in developing antiviral, anti-inflammatory, and particularly antitumor agents.[1] For instance, 3-aminobenzamide itself is a well-documented inhibitor of poly ADP ribose polymerase (PARP), an enzyme critical to DNA repair, making it a target for cancer therapy.[2] The methoxypyridine fragment is also a crucial building block in pharmaceuticals, often introduced to modulate a compound's physicochemical properties, such as solubility and metabolic stability, and to enhance ligand-target binding interactions.[3][4][5][6]

This document will deconstruct the SMILES and InChI strings for 3-amino-N-(6-methoxypyridin-3-yl)benzamide, elucidate the logic behind their construction, and provide a practical workflow for their validation and application in a research setting.

Compound Profile and Key Identifiers

The foundational step in any chemical analysis is the precise identification of the molecule . The structural and chemical properties of 3-amino-N-(6-methoxypyridin-3-yl)benzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-amino-N-(6-methoxypyridin-3-yl)benzamide | - |

| Molecular Formula | C13H13N3O2 | [7] |

| Molecular Weight | 243.26 g/mol | - |

| Monoisotopic Mass | 243.10077 Da | [7] |

| SMILES | COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | [7] |

| InChI | InChI=1S/C13H13N3O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,16,17) | [7] |

| InChIKey | CJVHQDOOYHPDNG-UHFFFAOYSA-N | [7] |

Deconstructing the SMILES String

SMILES is a line notation that encodes a molecular structure as a graph. Its conciseness makes it ideal for database indexing and as an input for computational chemistry software. Let's dissect the SMILES string for our compound: COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N.

-

CO : This represents a methoxy group (CH₃O-). A carbon atom is attached to an oxygen atom.

-

C1=NC=C...C=C1 : This defines the 6-methoxypyridine ring.

-

C1: A carbon atom that is part of a ring, labeled with the number '1'.

-

=N: It is double-bonded to a nitrogen atom.

-

C=C: A series of alternating single and double bonds, characteristic of an aromatic system.

-

C=C1: The final carbon of the ring, which is single-bonded back to the first carbon (C1), closing the ring.

-

-

(...) : Parentheses indicate a branch from the main chain or ring. Here, (NC(=O)C2=CC(=CC=C2)N) is the substituent attached to the pyridine ring.

-

NC(=O) : This describes the amide linker (-NH-C(=O)-). A nitrogen atom is single-bonded to a carbon atom, which is double-bonded to an oxygen atom.

-

C2=CC...C=C2 : This defines the 3-aminobenzamide's benzene ring.

-

C2: A carbon atom labeled '2' to start the second ring.

-

=CC=CC=C2: Aromatic system of alternating double and single bonds, closing at C2.

-

-

(=CC=C2)N : The final parentheses denote a branch off the benzene ring, which is the amino group (-NH₂).

The logic of SMILES is to traverse the molecular graph, breaking rings once to create a linear chain and using numbers to denote the ring-closing bonds. Branches are enclosed in parentheses.

Deconstructing the InChI String

The IUPAC International Chemical Identifier (InChI) is a more formal and layered notation designed to be a unique and canonical representation of a compound.

InChI=1S/C13H13N3O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,14H2,1H3,(H,16,17)

The string is composed of distinct layers, each starting with /.

-

Prefix and Version : InChI=1S indicates a standard InChI, version 1.

-

Formula Layer : /C13H13N3O2 is the molecular formula.[7]

-

Connectivity Layer : /c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9 defines the connections between non-hydrogen atoms. The atoms are numbered canonically from 1 to 18 (13 carbons, 3 nitrogens, 2 oxygens). This layer details the bonds, for example, atom 1 is connected to atom 18, which is connected to atom 12, and so on. Parentheses indicate attachments to the preceding atom, similar to SMILES.

-

Hydrogen Layer : /h2-8H,14H2,1H3,(H,16,17) specifies the locations of hydrogen atoms.

-

2-8H: Atoms 2 through 8 each have one hydrogen attached.

-

14H2: Atom 14 (the amino nitrogen) has two hydrogens.

-

1H3: Atom 1 (the methyl carbon) has three hydrogens.

-

(H,16,17): Indicates one mobile hydrogen that is shared between atoms 16 (the amide nitrogen) and 17 (the amide oxygen), reflecting tautomerism.

-

The layered and canonical nature of InChI ensures that a single, unique identifier is generated for any given molecule, regardless of how it was drawn or numbered initially.

Practical Application and Validation Workflow

In a research environment, ensuring the integrity of chemical structures is non-negotiable. A SMILES or InChI string from a publication or database must be validated to confirm it represents the intended molecule. This process serves as a self-validating system to prevent costly errors in downstream applications like virtual screening or procurement.

Experimental Protocol: Structure Validation from a Linear String

-

Objective : To visually and programmatically verify the molecular structure corresponding to a given SMILES or InChI string.

-

Materials : A computer with internet access, a web browser, and access to a public chemical database (e.g., PubChem).

-

Methodology :

-

Navigate to the PubChem homepage (pubchem.ncbi.nlm.nih.gov).

-

Locate the main search bar. Ensure the search type is set to "Identity/Structure".

-

Copy the SMILES (COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)N) or InChI (InChI=1S/C13H13N3O2...) string for the compound.

-

Paste the string directly into the search bar and execute the search.

-

Verification Step 1 (Primary Validation) : The database will return a compound page. The primary validation is the visual inspection of the 2D structure displayed on the page.[7] Compare this rendered structure against the known structure of 3-amino-N-(6-methoxypyridin-3-yl)benzamide. Confirm that the connectivity, atom types, and positions of the substituents (amino at position 3 of the benzamide, methoxy at position 6 of the pyridine) are correct.

-

Verification Step 2 (Cross-Validation) : On the compound page, examine the "Names and Identifiers" section. Cross-reference the IUPAC name, molecular formula, and other provided identifiers with the expected values. The system should correctly identify the compound as "3-amino-N-(6-methoxypyridin-3-yl)benzamide".

-

Documentation : Record the successful validation, including the date and the database used (e.g., PubChem CID 16796184). If the structure is incorrect, the source of the string must be flagged and re-evaluated.

-

This simple yet robust protocol ensures that the machine-readable identifier corresponds perfectly to the human-interpretable chemical structure, maintaining data integrity for subsequent research.

Caption: Workflow for validating a chemical structure from a linear notation.

Cheminformatics and Drug Discovery Context

The utility of SMILES and InChI extends far beyond simple identification. These notations are the bedrock of computational drug discovery. The structural features of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, encoded in its strings, can be used to predict its properties and potential biological activities.

-

Database Searching : Researchers can use the SMILES string to perform substructure and similarity searches across vast chemical libraries (like PubChem or internal corporate databases) to find analogues with potentially similar biological activities or improved properties.

-

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models rely on molecular descriptors calculated from these strings. The presence of the aminobenzamide and methoxypyridine moieties, as encoded in the SMILES, would contribute to descriptors related to hydrogen bond donors/acceptors, aromatic ring counts, and polar surface area, which are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties.

-

Molecular Docking : While docking studies require 3D coordinates, the 2D representation from SMILES/InChI is the starting point for generating the 3D conformers used to predict how the molecule might bind to a protein target, such as PARP.

Caption: Relationship between molecular structure, linear notations, and applications.

Conclusion

The SMILES and InChI strings for 3-amino-N-(6-methoxypyridin-3-yl)benzamide are more than just alphanumeric sequences; they are information-rich representations that are fundamental to modern chemical research. By understanding how these strings are constructed and how to validate them, researchers, scientists, and drug development professionals can leverage them to maintain data integrity, navigate vast chemical datasets, and accelerate the discovery of new therapeutic agents. The constituent parts of this molecule suggest a fertile ground for medicinal chemistry exploration, and its linear notations are the key to unlocking that potential in the digital realm.

References

- Vertex AI Search. (2025, October 10).

- PubChemLite. 3-amino-n-(6-methoxypyridin-3-yl)benzamide.

- Chem-Impex. 4-Methoxypyridine.

- Benchchem. (2025, December). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Elsevier B.V. (2026, February 1). O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery.

- ACS Medicinal Chemistry Letters. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents.

- ResearchGate. (2026, February 3). O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery | Request PDF.

- MDPI. (2023, September 30).

- Herr, R. J., et al.

- Kumar, V., et al. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC.

- ChemSynthesis. (2025, May 20). N-(6-methoxy-3-pyridinyl)benzamide.

- Sigma-Aldrich. 3-amino-N-(3-methoxyphenyl)benzamide.

- Wikipedia. 3-Aminobenzamide.

- Chem-Impex. (Z)-N-(1-(6-Methoxypyridin-3-Yl)-3-Oxo-3-(4-Phenylbutylamino)Prop-1-En-2-Yl)Benzamide.

- PubChemLite. 2-amino-n-(6-methoxypyridin-3-yl)benzamide.

- Chiodi, D., & Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.

Sources

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-amino-n-(6-methoxypyridin-3-yl)benzamide (C13H13N3O2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: High-Fidelity Synthesis of 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Executive Summary & Strategic Rationale

This application note details the optimized synthesis protocol for 3-amino-N-(6-methoxypyridin-3-yl)benzamide , a privileged scaffold often utilized in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors.

The Application Scientist's Perspective: While a direct coupling of 3-aminobenzoic acid and 6-methoxypyridin-3-amine might seem efficient, it is chemically flawed due to the competing nucleophilicity of the aniline amine on the benzoic acid, leading to oligomerization. To ensure scientific integrity and process robustness , this protocol utilizes a Nitro-Reduction Strategy . We first couple 3-nitrobenzoic acid with the aminopyridine, followed by a chemoselective reduction. This route guarantees regioselectivity and high purity without the need for complex protecting group manipulations.

Retrosynthetic Analysis & Pathway

The synthesis is broken down into two distinct, self-validating modules.

Figure 1: Reaction Scheme (DOT Visualization)

Caption: Two-step convergent synthesis strategy avoiding self-polymerization risks.

Module 1: Amide Coupling (The "Scaffold Construction")

Objective: Synthesize the intermediate 3-nitro-N-(6-methoxypyridin-3-yl)benzamide . Mechanism: HATU-mediated activation of the carboxylic acid to form an OAt-active ester, facilitating nucleophilic attack by the electron-deficient aminopyridine.

Reagents & Stoichiometry[1][2]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Critical Note |

| 3-Nitrobenzoic Acid | 167.12 | 1.0 | Electrophile | Dry thoroughly before use. |

| 6-Methoxypyridin-3-amine | 124.14 | 1.1 | Nucleophile | Limiting reagent in practice to ease purification. |

| HATU | 380.23 | 1.2 | Coupling Agent | Preferred over EDC/HOBt for heteroaromatic amines [1]. |

| DIPEA (Hünig's Base) | 129.24 | 3.0 | Base | Scavenges protons; maintains basic pH for coupling. |

| DMF (Anhydrous) | - | Solvent | Medium | Concentration: 0.2 M relative to acid. |

Detailed Protocol

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes at Room Temperature (RT).

-

Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to ensure formation of the activated OAt-ester.

-

Coupling: Add 6-methoxypyridin-3-amine (1.1 equiv).

-

Reaction: Stir the mixture at RT for 4–12 hours.

-

Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexane). Look for the consumption of the aminopyridine (Rf ~0.3) and formation of the amide (Rf ~0.5).

-

-

Workup (Precipitation Method):

-

Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.

-

The product should precipitate as a solid.

-

Filter the solid using a Büchner funnel.

-

Wash the cake with water (

) and cold diethyl ether (

-

-

Drying: Dry the solid under high vacuum at 45°C overnight.

Why this works: The aminopyridine is less nucleophilic than a standard aniline due to the electron-withdrawing nitrogen in the ring. HATU is specifically chosen because the 7-azabenzotriazole moiety provides an "anchimeric assistance" effect, significantly boosting coupling efficiency for hindered or electron-deficient amines [2].

Module 2: Nitro Reduction (The "Functionalization")

Objective: Selective reduction of the nitro group to yield 3-amino-N-(6-methoxypyridin-3-yl)benzamide . Method: Iron/Ammonium Chloride (Bechamp Reduction variant).[5]

Reagents & Stoichiometry[2]

| Reagent | Equiv.[1][6][7][8][9][10] | Role | Critical Note |

| Nitro Intermediate | 1.0 | Substrate | From Module 1. |

| Iron Powder (Fe) | 5.0 | Reductant | Use fine powder (<325 mesh) for surface area. |

| Ammonium Chloride | 5.0 | Electrolyte/Buffer | Provides mild acidic proton source. |

| Ethanol / Water | 4:1 v/v | Solvent | Standard protic solvent system for Fe reduction. |

Detailed Protocol

-

Setup: To a round-bottom flask, add the Nitro Intermediate (1.0 equiv), Ethanol , and Water (0.1 M concentration).

-

Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).

-

Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

-

Workup (Filtration):

-

While still hot, filter the mixture through a pad of Celite to remove iron oxides.

-

Critical Step: Wash the Celite pad thoroughly with hot ethanol and MeOH to ensure the polar product is eluted.

-

-

Isolation:

-

Purification: If necessary, purify via Flash Column Chromatography (DCM:MeOH, 0–5% gradient).

Why this works: Catalytic hydrogenation (H2/Pd-C) carries a risk of reducing the pyridine ring or hydrogenolysis of the methoxy group (though less likely, it is a risk). The Fe/NH4Cl method is chemically orthogonal to the pyridine and amide functionalities, ensuring high chemoselectivity [3].

Analytical Validation (Self-Validating System)

Upon isolation, the compound must meet these specific spectral criteria to confirm identity.

Expected 1H NMR (DMSO-d6, 400 MHz):

-

Amide NH: Singlet,

10.0–10.5 ppm (Deshielded, diagnostic of amide formation). -

Pyridine C2-H: Doublet,

~8.4 ppm (Alpha to nitrogen). -

Methoxy Group: Singlet,

3.8–3.9 ppm (Integration 3H). -

Aniline NH2: Broad Singlet,

5.0–5.5 ppm (Exchangeable with D2O). -

Aromatic Region: Multiplets,

6.8–8.0 ppm (7 protons total).

Experimental Workflow Diagram

Figure 2: Process Logic Flow (DOT Visualization)

Caption: Step-by-step decision matrix for the synthesis workflow.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Lab Reporter [fishersci.co.uk]

- 11. growingscience.com [growingscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Application Notes and Protocols: In Vitro Assay Dosing for 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

3-amino-N-(6-methoxypyridin-3-yl)benzamide is a novel small molecule with potential applications in oncology and other therapeutic areas where the modulation of DNA repair pathways is beneficial. Structurally related to known PARP (Poly(ADP-ribose) polymerase) inhibitors like 3-aminobenzamide, it is hypothesized to function by interfering with the cellular DNA damage response (DDR). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of this compound. The protocols detailed herein are designed to establish its mechanism of action, potency, and cellular effects, ensuring scientific integrity and reproducibility.

The central role of PARP enzymes, particularly PARP1 and PARP2, is to detect and signal single-strand DNA breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP binds to the DNA and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.[1] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA synthesis, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can be lethal, a concept known as synthetic lethality.

These application notes will guide the user through a logical workflow, starting from the direct assessment of enzymatic inhibition to the evaluation of its downstream cellular consequences, including DNA damage accumulation, effects on cell viability, and induction of apoptosis.

I. Biochemical Assay: Determining Direct PARP1 Inhibition

The foundational step in characterizing a putative PARP inhibitor is to assess its direct effect on the enzymatic activity of PARP1. A variety of assay formats are available, including ELISA-based, fluorescence polarization (FP), and homogeneous assays like AlphaLISA®.[2][3] For this protocol, we will detail a widely used and robust chemiluminescent ELISA-based method.

Causality of Experimental Choices:

-

Enzyme: Recombinant human PARP1 is used to ensure the assay is specific to the primary target.

-

Substrates: Histone proteins serve as the acceptor for PAR chains, mimicking the in vivo scenario where PARP modifies chromatin-associated proteins. Biotinylated NAD+ is used as the donor substrate to enable detection.

-

Detection: Streptavidin-HRP, which binds to the biotinylated PAR chains, provides a highly sensitive chemiluminescent readout. The intensity of the signal is directly proportional to PARP1 activity.

Experimental Workflow: PARP1 Enzymatic Inhibition

Caption: Workflow for the PARP1 chemiluminescent enzymatic assay.

Protocol: PARP1 Chemiluminescent Assay

-

Plate Preparation:

-

Dilute histone mixture in 1x PBS and coat a 96-well microtiter plate with 50 µL per well.

-

Incubate overnight at 4°C or for 90 minutes at 30°C.

-

Wash the plate three times with 200 µL of PBST (1x PBS with 0.05% Tween-20).[4]

-

Block by adding 100 µL of blocking buffer and incubate for 90 minutes at room temperature.[5]

-

Wash the plate three times with PBST.

-

-

Compound Preparation:

-

Prepare a stock solution of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in 100% DMSO.

-

Create a serial dilution series of the compound in 1x PARP buffer. The final DMSO concentration in the assay should not exceed 1%.[4]

-

-

Reaction:

-

Prepare a master mix containing 10x PARP buffer, 10x PARP Assay mixture (containing biotinylated NAD+), and activated DNA.[4]

-

Add 25 µL of the master mix to each well.

-

Add 5 µL of the diluted test compound or inhibitor buffer (for positive and blank controls) to the appropriate wells.

-

Initiate the reaction by adding 20 µL of diluted PARP1 enzyme (e.g., 2.0-2.5 ng/µL) to all wells except the "Blank".[4]

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Discard the reaction mixture and wash the plate three times with PBST.

-

Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[4]

-

Wash the plate three times with PBST.

-

Add 50 µL of chemiluminescent HRP substrate to each well.

-

Immediately read the luminescence on a microplate reader.

-

Data Analysis and Expected Results:

The data should be plotted as the percentage of PARP1 inhibition versus the log concentration of the test compound. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the PARP1 enzymatic activity.

| Parameter | Expected Value |

| IC50 | To be determined |

| Positive Control (e.g., Olaparib) | Low nM range |

| Negative Control (No inhibitor) | 100% Activity |

| Blank (No enzyme) | Background signal |

II. Cellular Assays: Assessing Biological Impact

While biochemical assays confirm direct target engagement, cellular assays are crucial to understand the compound's effects in a biological context. These assays will help determine its cell permeability, its ability to induce the expected downstream effects of PARP inhibition, and its therapeutic potential.

A. Cell Viability and Proliferation Assays

Long-term proliferation assays are particularly important for PARP inhibitors, as their cytotoxic effects often manifest over several days to weeks of treatment.[6][7]

Causality of Experimental Choices:

-

Cell Lines: A panel of cell lines should be used, including those with and without known DNA repair defects (e.g., BRCA1/2 mutant vs. wild-type). This allows for the assessment of synthetic lethality.

-

Assay Duration: A 7-14 day incubation period is recommended to capture the full effect of PARP inhibition on cell proliferation.[7]

-

Readout: A luminescent cell viability assay (e.g., CellTiter-Glo®) that measures ATP levels is a robust indicator of metabolically active cells.

Protocol: Long-Term Cell Viability Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a low density (e.g., 500-2000 cells/well) to allow for long-term growth.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of 3-amino-N-(6-methoxypyridin-3-yl)benzamide in cell culture medium.

-

Replace the medium in the cell plates with the medium containing the test compound. Include vehicle control (e.g., DMSO) and untreated wells.

-

-

Incubation:

-

Incubate the plates for 7-14 days in a humidified incubator at 37°C and 5% CO2.

-

If necessary, replenish the medium with the compound every 3-4 days.

-

-

Measurement of Viability:

-

At the end of the incubation period, allow the plates to equilibrate to room temperature.

-

Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Data Analysis and Expected Results:

Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log concentration of the compound to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in BRCA-deficient cells compared to BRCA-proficient cells would be indicative of synthetic lethality.

| Cell Line Type | Expected GI50 Range |

| BRCA-deficient | Low to mid µM (or lower) |

| BRCA-proficient | High µM or no significant effect |

B. DNA Damage Assays

A key consequence of PARP inhibition is the accumulation of DNA damage. This can be visualized and quantified using methods like the Comet assay for single- and double-strand breaks and γH2AX staining for double-strand breaks.[8][9]

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA strand breaks at the single-cell level.[10][11] Damaged DNA migrates further in an electric field, forming a "comet tail".[12]

Experimental Workflow: Comet Assay

Caption: Workflow for the alkaline Comet assay to detect DNA strand breaks.

Protocol: Alkaline Comet Assay

-

Cell Treatment: Treat cells with varying concentrations of 3-amino-N-(6-methoxypyridin-3-yl)benzamide for a defined period (e.g., 24-48 hours).

-

Slide Preparation: Mix harvested cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

-

Lysis: Immerse slides in a lysis solution (high salt and detergent) to remove membranes and proteins, leaving behind nucleoids.[13]

-

Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field.

-

Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Green).

-

Analysis: Visualize under a fluorescence microscope and quantify the amount of DNA in the comet tail relative to the head using appropriate software. The "tail moment" is a common metric for DNA damage.

γH2AX Immunofluorescence Staining

Phosphorylation of the histone variant H2AX at serine 139 (to form γH2AX) is one of the earliest events following the formation of a DNA double-strand break.[14] Immunostaining for γH2AX foci allows for the direct visualization and quantification of DSBs.[8]

Protocol: γH2AX Staining

-

Cell Culture and Treatment: Seed cells on coverslips or in chamber slides and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody access to the nucleus.[15]

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).[15]

-

Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.[16]

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus can be counted manually or using automated image analysis software.

Data Analysis and Expected Results:

A dose-dependent increase in the comet tail moment or the number of γH2AX foci per cell would confirm that the compound induces DNA damage, consistent with the mechanism of PARP inhibition.

| Assay | Metric | Expected Outcome |

| Comet Assay | Tail Moment | Dose-dependent increase |

| γH2AX Staining | Foci per nucleus | Dose-dependent increase |

C. Apoptosis Assays

The accumulation of extensive DNA damage should ultimately lead to programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, with caspase-3 and caspase-7 being key executioner caspases.[17]

Causality of Experimental Choices:

-

Target: Caspase-3 and -7 are central executioners of apoptosis, making their activity a reliable indicator of this process.[18]

-

Substrate: A specific peptide substrate (e.g., DEVD) linked to a reporter molecule (a fluorophore or a luminogenic substrate) is used.[19] Cleavage of this substrate by active caspases releases the reporter, generating a quantifiable signal.

-

Assay Format: A simple "add-mix-measure" format provides a high-throughput method to assess apoptosis across multiple samples.[19]

Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Treat cells in a 96-well plate with a range of concentrations of the test compound for a suitable duration (e.g., 48-72 hours).

-

Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's protocol. This reagent typically contains the proluminescent substrate (Z-DEVD-aminoluciferin) and luciferase.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add the caspase-glo 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.[20]

-

-

Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3 and -7.

Data Analysis and Expected Results:

A dose-dependent increase in the luminescent signal indicates the induction of apoptosis by 3-amino-N-(6-methoxypyridin-3-yl)benzamide.

| Parameter | Expected Outcome |

| Caspase-3/7 Activity | Dose-dependent increase in luminescence |

III. Summary and Conclusion

This document outlines a systematic approach to the in vitro characterization of 3-amino-N-(6-methoxypyridin-3-yl)benzamide, a potential PARP inhibitor. The proposed workflow, from biochemical target engagement to the assessment of cellular consequences, provides a robust framework for determining its mechanism of action, potency, and potential as a therapeutic agent. The detailed protocols and the rationale behind the experimental choices are intended to guide researchers in generating high-quality, reproducible data. The successful execution of these assays will provide a comprehensive profile of the compound's biological activity and inform its further development.

References

-

Champions Oncology. (n.d.). DNA Damage Assays. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Comet assay. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

Zenodo. (2005). The Comet Assay for DNA Damage and Repair. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). Caspase Protocols in Mice. Retrieved from [Link]

-

Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular Biotechnology, 26(3), 249–261. [Link]

-

ResearchGate. (2008). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Retrieved from [Link]

-

Keilhack, H., & Chang, P. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Methods in Molecular Biology, 1608, 321–336. [Link]

-

BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DNA Damage Detection Kit - γH2AX - Green / Red / Deep Red G265_G266_G267 manual. Retrieved from [Link]

-

Abbkine. (2026, January 27). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

-

MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

-

Abbexa. (n.d.). γH2AX DNA Damage Detection Kit (Rabbit mAb/Red). Retrieved from [Link]

-

MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. Retrieved from [Link]

-

BMG LABTECH. (2008). PARP assay for inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, November 3). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Retrieved from [Link]

-

Springer Nature Experiments. (2017). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Retrieved from [Link]

-

Springer Nature Experiments. (2022). Assays on DNA Damage and Repair in CLL. Retrieved from [Link]

-

UC Davis Biotechnology Program. (2022, December 7). Methods to Measure DNA Repair in Cells. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Colorimetric Assay Kit - Data Sheet. Retrieved from [Link]

-

Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

-

BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

-

MDPI. (2020, January 18). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Retrieved from [Link]

-

MDPI. (2020, March 30). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Retrieved from [Link]

-

Oncolines B.V. (2024, April 2). Compound profiling in PARP inhibitor-resistant cancer cell lines. Retrieved from [Link]

-

YouTube. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, March 30). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Retrieved from [Link]

-

National Center for Biotechnology Information. (1987). 3-Aminobenzamide does not alter DNA repair in human fibroblasts through modulation of deoxynucleoside triphosphate pools. Retrieved from [Link]

-

National Center for Biotechnology Information. (1988, April). Potentiation of cytotoxicity by 3-aminobenzamide in DNA repair-deficient human tumor cell lines following exposure to methylating agents or anti-neoplastic drugs. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-n-(6-methoxypyridin-3-yl)benzamide. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). N-(6-methoxy-3-pyridinyl)benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Retrieved from [Link]

-

MDPI. (2025, March 2). In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

-

Eurofins Scientific. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]

Sources

- 1. PARP assay [assay-protocol.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. mdpi.com [mdpi.com]

- 6. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. championsoncology.com [championsoncology.com]

- 9. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comet assay - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. zenodo.org [zenodo.org]

- 13. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mpbio.com [mpbio.com]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Damage Detection Kit - γH2AX - Green / Red / Deep Red G265_G266_G267 manual | DOJINDO [dojindo.com]

- 17. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 20. creative-bioarray.com [creative-bioarray.com]

Application Note: In Vivo Formulation of 3-amino-N-(6-methoxypyridin-3-yl)benzamide

This Application Note is designed to guide researchers in the formulation of 3-amino-N-(6-methoxypyridin-3-yl)benzamide for preclinical in vivo studies. The protocols below are engineered to maximize solubility and bioavailability while minimizing vehicle-induced toxicity.

Executive Summary & Compound Profiling

The target molecule, 3-amino-N-(6-methoxypyridin-3-yl)benzamide , presents a classic challenge in medicinal chemistry: it is a lipophilic, weakly basic small molecule with limited aqueous solubility at physiological pH.

Successful in vivo delivery requires overcoming the high lattice energy typical of benzamide derivatives and preventing precipitation upon contact with physiological fluids.

Physicochemical Profile (In Silico Estimates)

| Property | Value (Est.) | Implication for Formulation |

| Molecular Weight | ~243.26 g/mol | Small molecule; suitable for oral/IP delivery. |

| LogP | 1.5 – 2.2 | Moderately lipophilic. Permeability is likely high, but solubility is the rate-limiting step. |

| pKa (Pyridine N) | ~3.5 – 4.5 | Weakly basic. Ionized only at low pH (stomach). Neutral at blood pH (7.4). |

| pKa (Aniline N) | ~3.0 – 4.0 | Very weak base. Remains mostly neutral. |

| Aqueous Solubility | < 0.1 mg/mL | Insoluble in pure saline/PBS. Requires solubilizers.[1] |

Formulation Strategy: The Decision Matrix

Do not default to 100% DMSO. While effective for solubilization, high DMSO concentrations cause hemolysis, local tissue necrosis, and nociception in rodents.

The following decision tree outlines the logical selection of a vehicle based on your specific study endpoint.

Figure 1: Decision Matrix for Vehicle Selection based on administration route and dosing frequency.

Detailed Experimental Protocols

Protocol A: The "Standard" Co-Solvent System (DMSO/PEG)

Best for: Acute IP/SC studies, initial PK screening. Mechanism: Uses organic solvents to disrupt the crystal lattice, followed by surfactants to prevent crash-out upon dilution.

Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.[1]

Step-by-Step Procedure:

-

Weighing: Weigh the required amount of 3-amino-N-(6-methoxypyridin-3-yl)benzamide into a sterile glass vial.

-

Primary Solubilization (The "Stock"): Add 100% DMSO (10% of final volume). Vortex vigorously or sonicate at 37°C until the solution is perfectly clear. Critical: Do not proceed if particles are visible.

-

Co-Solvent Addition: Add PEG400 (40% of final volume) to the DMSO stock. Vortex to mix. The solution will become viscous and warm slightly.

-

Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to avoid excessive foaming.

-

Aqueous Dilution: Slowly add warm (37°C) Sterile Saline (45% of final volume) dropwise while vortexing.

-

Note: Adding saline too fast can cause "shock precipitation." If cloudiness occurs, sonicate immediately.

-

Protocol B: The "Gold Standard" Cyclodextrin Solution

Best for: Chronic dosing, IV administration, maximizing bioavailability without irritation. Mechanism: Encapsulates the lipophilic benzamide within the hydrophobic cavity of the cyclodextrin ring, presenting a hydrophilic exterior to the blood.

Composition: 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in Saline.[1] (Brand name: Captisol®).

Step-by-Step Procedure:

-

Vehicle Prep: Dissolve 20g of SBE-β-CD in 100mL of sterile water/saline. Stir until clear.

-

Acidification Strategy (Optional but Recommended):

-

Suspend the drug in a small volume (e.g., 5% of total) of 0.1M HCl. The basic pyridine/aniline nitrogens will protonate, aiding initial dissolution.

-

-

Complexation: Add the SBE-β-CD solution to the drug.

-

Equilibration: Sonicate for 20–30 minutes at 40°C.

-

pH Adjustment: Carefully adjust pH back to 6.0–7.0 using 0.1M NaOH. The cyclodextrin will keep the now-neutral drug in solution.

-

Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility.

Protocol C: Homogeneous Suspension (Oral Gavage)

Best for: High-dose toxicology or efficacy studies where solubility limits are exceeded.

Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.

Step-by-Step Procedure:

-

Grinding: If the drug is crystalline, grind it to a fine powder using a mortar and pestle to increase surface area.

-

Wetting: Add Tween 80 (0.2%) directly to the powder and triturate (grind) to create a paste. This removes the air layer from the hydrophobic powder.

-

Dispersion: Gradually add the 0.5% Methylcellulose solution while stirring continuously.

-

Homogenization: Vortex or use a tissue homogenizer to ensure a uniform suspension. Shake well immediately before dosing.

Formulation Workflow Visualization

The following diagram illustrates the critical "order of addition" to prevent irreversible precipitation.

Figure 2: Critical Order of Addition for Co-solvent Formulation (Protocol A).

Dosing Limits & Safety (Mouse/Rat)

Adhering to volume limits is critical to prevent physiological stress that can confound data.

| Parameter | Mouse (25g) | Rat (250g) | Notes |

| Max PO Volume | 10 mL/kg (0.25 mL) | 10 mL/kg (2.5 mL) | Exceeding this alters gastric emptying. |

| Max IP Volume | 20 mL/kg (0.5 mL) | 10 mL/kg (2.5 mL) | High pH or DMSO >20% causes peritonitis. |

| Max IV Volume | 5 mL/kg (0.125 mL) | 5 mL/kg (1.25 mL) | Must be slow bolus. No suspensions. |

| DMSO Limit | < 10% (Chronic) | < 10% (Chronic) | >10% induces hemolysis and pain. |

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology.

-

Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics.

-

Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.

Sources

Crystallization methods for 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Application Note: Crystallization Protocol Development for 3-amino-N-(6-methoxypyridin-3-yl)benzamide

Executive Summary

This application note details the crystallization and isolation protocols for 3-amino-N-(6-methoxypyridin-3-yl)benzamide , a critical pharmacophore often utilized in the synthesis of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Due to the molecule's specific structural features—a polar benzamide core flanked by a basic aminopyridine moiety and a lipophilic methoxy group—it presents unique solubility challenges.

This guide moves beyond simple "recipe" instructions to provide a First-Principles Process Development approach. We address the common issues of "oiling out" (liquid-liquid phase separation) and polymorph control, ensuring high purity (>99.5% HPLC) and stable crystalline form for downstream applications.

Physicochemical Profiling & Solubility Logic

Before attempting crystallization, one must understand the intermolecular forces at play.

-

Hydrogen Bonding: The amide bond (-CONH-) acts as both a donor and acceptor, suggesting strong lattice energy.

-

Basicity: The pyridine nitrogen (pKa ~4-5) and the aniline nitrogen (pKa ~3-4) make the molecule susceptible to pH changes.

-

Lipophilicity: The methoxy group adds significant non-polar character, reducing water solubility but enhancing solubility in chlorinated solvents and esters.

Table 1: Predicted Solubility Profile & Solvent Selection Strategy

| Solvent Class | Specific Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Role in Crystallization |

| Alcohols | Ethanol, IPA | High | Moderate | Primary Solvent (Cooling Crystallization) |

| Esters | Ethyl Acetate | High | Low | Primary Solvent (Evaporative/Cooling) |

| Chlorinated | DCM, Chloroform | Very High | High | Too Soluble (Avoid, or use as solvent in anti-solvent method) |

| Hydrocarbons | n-Heptane, Hexane | Insoluble | Insoluble | Anti-Solvent |

| Water | Water | Low | Insoluble | Anti-Solvent (for alcohols) |

| Polar Aprotic | DMSO, DMF | Very High | High | Avoid (Difficult to remove) |

Detailed Experimental Protocols

Protocol A: Cooling Crystallization (Preferred for Scale-Up)

Best for: Generating large, filterable crystals with consistent polymorph control.

Materials:

-

Crude 3-amino-N-(6-methoxypyridin-3-yl)benzamide (10.0 g)

-

Ethanol (Absolute)

-

Deionized Water (Optional co-solvent)

Step-by-Step Methodology:

-

Dissolution:

-

Charge the crude solid (10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add Ethanol (80 mL) .

-

Heat the mixture to reflux (78°C) with stirring (400 rpm).

-

Checkpoint: If solids remain after 15 minutes at reflux, add Ethanol in 5 mL increments until a clear solution is obtained. (Target concentration: ~100-120 mg/mL).

-

-

Hot Filtration (Polishing):

-

If insoluble particles (catalyst residues, dust) are visible, filter the hot solution through a pre-heated Celite pad or a 0.45 µm PTFE membrane.

-

Critical: Ensure the receiving flask is also pre-heated to prevent premature crystallization in the funnel.

-

-

Controlled Cooling (Nucleation Zone):

-

Transfer the clear filtrate to a clean vessel.

-

Cool the solution slowly to 60°C .

-

Seeding (Optional but Recommended): Add 10-20 mg of pure seed crystals to induce nucleation. This prevents supersaturation and "oiling out."

-

-

Crystallization Phase:

-

Ramp the temperature down from 60°C to 20°C at a rate of 10°C per hour .

-

Once at 20°C, hold for 2 hours to allow crystal growth (Ostwald ripening).

-

Further cool to 0-5°C (ice bath) and hold for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the slurry using a Buchner funnel under vacuum.

-

Wash: Rinse the filter cake with cold Ethanol (2 x 10 mL) .

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Protocol B: Anti-Solvent Crystallization (Purification Focus)

Best for: Removing non-polar impurities or when the compound is too soluble in alcohols.

Materials:

-

Crude Compound (5.0 g)

-

Ethyl Acetate (Solvent)

-

n-Heptane (Anti-Solvent)

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve 5.0 g of crude material in Ethyl Acetate (40 mL) at 60°C .

-

Ensure complete dissolution.

-

-

Anti-Solvent Addition:

-

Maintain temperature at 50-60°C.

-

Add n-Heptane dropwise via an addition funnel.

-

Observation: Watch for the "cloud point" (persistent turbidity).

-

Once the cloud point is reached, stop addition and stir for 15 minutes to allow stable nuclei to form.

-

-

Growth & Completion:

-

Resume adding n-Heptane slowly until the ratio of EtOAc:Heptane is approximately 1:2 or 1:3 .

-

Cool the mixture to room temperature over 2 hours.

-

-

Isolation:

-

Filter and wash the cake with a 1:3 mixture of EtOAc/Heptane .

-

Dry as described in Protocol A.

-

Visualization of the Crystallization Workflow

The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on initial solubility observations.

Figure 1: Decision tree for selecting the optimal crystallization strategy based on solubility behavior.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for benzamide derivatives is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. This occurs when the metastable zone width is too wide or the cooling is too rapid.

Mechanism: The system enters a region where a second liquid phase (solute-rich oil) is thermodynamically more stable than the solid phase relative to the solution.

Corrective Actions:

-

Seed Loading: Increase seed crystal load to 1-2 wt% at the cloud point.

-

Temperature Cycling: Heat the oiled mixture back to the clear point, then cool very slowly (5°C/hour).

-

Solvent Modification: If using Ethanol/Water, reduce the water content. Water is a strong anti-solvent and can force oiling. Switch to pure Ethanol or IPA.

Analytical Validation

To ensure the protocol's success, the isolated solid must be characterized:

-

HPLC Purity: Target >99.5% area. (Method: C18 Column, ACN/Water gradient with 0.1% TFA).

-

1H NMR: Verify the integrity of the 6-methoxypyridin-3-yl group (singlet at ~3.9 ppm for OMe) and the benzamide amide proton (~10-11 ppm).

-

XRPD (X-Ray Powder Diffraction): Confirm crystalline form. Amorphous material will show a "halo" instead of sharp peaks.

References

-

Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link

-

Mullin, J. W. (2001). Crystallization. Elsevier. Link

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

-

Hilfiker, R. (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. Link

Application Note: Optimal Solvent Systems for 3-amino-N-(6-methoxypyridin-3-yl)benzamide Reactions

Abstract

This technical guide provides a comprehensive analysis of solvent systems for 3-amino-N-(6-methoxypyridin-3-yl)benzamide , a critical scaffold in the synthesis of Type II kinase inhibitors (e.g., FLT3, AXL targets).[1] Due to its hybrid structure containing both a polar amide backbone and a flat, pi-stacking aminopyridine moiety, this molecule presents specific solubility challenges. This note details optimal solvent choices for synthesis (amide coupling), downstream derivatization (urea/sulfonamide formation), and purification, emphasizing green chemistry alternatives and self-validating protocols.

Physicochemical Profile & Solubility Landscape

To select the correct solvent, one must first understand the molecule's competing functional groups.

-

Core Structure: A benzamide linker connecting a 3-amino phenyl ring and a 6-methoxypyridine.[1]

-

Solubility Challenge: The molecule possesses both Hydrogen Bond Donors (HBD: Aniline -NH₂, Amide -NH-) and Hydrogen Bond Acceptors (HBA: Pyridine N, Methoxy O, Carbonyl O).[1] This creates a high lattice energy network, often resulting in poor solubility in non-polar solvents (Hexane, Toluene) and moderate solubility in chlorinated solvents.

-

Acidity/Basicity:

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvent | Solubility Rating | Application Context |

| Polar Aprotic | DMF, DMSO, NMP | High (>50 mg/mL) | Primary reaction medium; Stock solutions.[1] |

| Chlorinated | Dichloromethane (DCM) | Moderate (10–30 mg/mL) | Good for dilute reactions; standard workup. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate (5–20 mg/mL) | Excellent for derivatization (e.g., isocyanate reactions). |

| Alcohols | Methanol, Ethanol | Moderate-High | Good for recrystallization; avoid in electrophilic reactions.[1] |

| Non-Polar | Heptane, Hexane | Insoluble | Antisolvent for precipitation/crystallization. |

Reaction-Specific Solvent Selection

Scenario A: Synthesis of the Scaffold (Amide Coupling)

Reaction: Coupling 3-aminobenzoic acid (or 3-nitrobenzoic acid followed by reduction) with 6-methoxy-3-aminopyridine.[1]

-

Challenge: The 6-methoxy-3-aminopyridine is less nucleophilic than standard anilines.[1]

-

Recommended System: DMF or DMAc (Dimethylacetamide).

-

Why: These solvents disrupt intermolecular H-bonds, keeping the zwitterionic coupling reagents (HATU/EDC) and the polar amine in solution.

-

Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran).[1][5] It offers higher reaction temperatures than THF and better phase separation than DMF during workup.

Scenario B: Derivatization of the 3-Amino Group

Reaction: Reacting the free amine with electrophiles (e.g., sulfonyl chlorides, isocyanates) to form the final drug candidate.

-

Challenge: The starting material (the benzamide) may precipitate before reacting if the solvent is too non-polar.

-

Recommended System: Anhydrous THF or DCM/DMF (9:1 mixture) .

-

Why: Pure DCM often fails to keep the benzamide in solution at concentrations >0.1 M. Adding 10% DMF acts as a "solubility bridge" without interfering with standard workups (DMF washes out with water).

-

Catalyst: Pyridine or DIPEA (Base) is required to scavenge acid byproducts.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting a solvent system based on the intended chemical transformation.

Figure 1: Solvent selection decision tree based on reaction intent.[1] High-polarity solvents are required for synthesis, while mixed systems are optimal for derivatization.[1]

Detailed Experimental Protocols

Protocol 1: Solubility Screening (Self-Validating)

Use this protocol to verify solvent suitability before committing valuable starting material.[1]

-

Preparation: Weigh 10 mg of 3-amino-N-(6-methoxypyridin-3-yl)benzamide into three HPLC vials.

-

Solvent Addition:

-

Vial A: Add 100 µL DCM.

-

Vial B: Add 100 µL THF.

-

Vial C: Add 100 µL DMF.

-

-

Observation: Vortex for 30 seconds.

-

Clear Solution: Suitable for high-concentration reactions (0.5 M).[1]

-

Suspension: Requires heating or dilution (use <0.1 M).

-

-

Stress Test: Add 1.0 equivalent of the intended electrophile (e.g., phenyl isocyanate) to the clear vials. Monitor by LCMS after 1 hour.

-

Validation: If precipitation occurs immediately upon addition, the product is insoluble; switch to a more polar solvent (e.g., switch from DCM to THF/DMF) to prevent coating of unreacted starting material.

-

Protocol 2: Green Amide Coupling (Synthesis of the Core)

Standard HATU protocols often use DMF. This protocol uses 2-MeTHF for easier workup.[1]

-

Reagents: Charge 3-aminobenzoic acid (1.0 eq) and 2-MeTHF (10 vol) into the reactor.

-

Activation: Add T3P (Propylphosphonic anhydride, 50% in EtOAc, 1.5 eq) and Pyridine (2.5 eq). Stir for 15 min.

-

Addition: Add 6-methoxy-3-aminopyridine (1.1 eq).

-

Reaction: Heat to 50°C for 4–6 hours. Monitor by HPLC.

-

Workup:

Protocol 3: Urea Formation (Derivatization)

Targeting the 3-amino group.[1]

-

Dissolution: Dissolve 3-amino-N-(6-methoxypyridin-3-yl)benzamide (1.0 eq) in anhydrous THF (20 vol). If cloudy, warm to 40°C.

-

Base: Add DIPEA (1.2 eq) to scavenge any HCl if using carbamoyl chlorides (not needed for isocyanates).

-

Electrophile: Dropwise add the isocyanate/chloride (1.1 eq) at 0°C.

-

Validation Check: If the reaction mixture turns into a thick gel, add DMF (1–2 vol) to restore fluidity.

-

Quench: Pour into water. The urea product usually precipitates as a solid. Filter and wash with Et₂O.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Gelling/Solidification | Product crystallizes faster than reaction completes, trapping SM. | Add a co-solvent (DMF or NMP) at 5–10% volume. Increase temperature to 40°C. |

| Low Conversion | Nucleophilicity of aniline is low; Pyridine ring electron withdrawal. | Use a stronger base catalyst (DMAP) or switch solvent to Pyridine (acts as both solvent and catalyst). |

| Demethylation | Use of strong Lewis Acids (e.g., BBr3, AlCl3) in DCM. | The 6-methoxy group is labile.[1] Avoid strong Lewis acids. Use mild coupling agents (HATU/T3P). |

| Emulsions | DMF/Water workup issues. | Switch reaction solvent to 2-MeTHF or wash the DMF/DCM layer with 5% LiCl solution (breaks emulsions).[1] |

References

-

Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chemistry, 2008, 10, 31-36. [Link]

-

Amide Coupling Reagents & Solvents: Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177. [Link]

-

Aminopyridine Reactivity: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (General reference for pyridine nucleophilicity). [Link]

-

Green Solvent Alternatives (2-MeTHF): Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1][7] ChemSusChem, 2012, 5(8), 1369–1379. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 3-氨基-N-(2-甲基苯)苯甲酰胺 | 14315-20-9 [m.chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]

- 7. par.nsf.gov [par.nsf.gov]

Troubleshooting & Optimization

Troubleshooting low yields in 3-amino-N-(6-methoxypyridin-3-yl)benzamide synthesis

Technical Support Center: 3-Amino-N-(6-methoxypyridin-3-yl)benzamide Synthesis

Part 1: Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 3-amino-N-(6-methoxypyridin-3-yl)benzamide presents a "perfect storm" of synthetic challenges.[1] You are attempting to couple a deactivated nucleophile (6-methoxy-3-aminopyridine) with a bifunctional electrophile (3-aminobenzoic acid).

If you are experiencing yields below 20%, or observing intractable mixtures, you are likely falling into one of two traps:

-

Oligomerization: The amino group on your benzoic acid is competing with the aminopyridine, leading to self-polymerization.

-

Nucleophilic Stalling: The pyridine ring withdraws electron density from the exocyclic amine, making it too sluggish for standard EDC/NHS coupling.